molecular formula C13H16Br2N4O B4278249 (2,2-Dibromo-1-methylcyclopropyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

(2,2-Dibromo-1-methylcyclopropyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B4278249
M. Wt: 404.10 g/mol
InChI Key: RRGMPBYYHXEQSN-UHFFFAOYSA-N
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Description

(2,2-Dibromo-1-methylcyclopropyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound characterized by the presence of a dibromo-methylcyclopropyl group attached to a piperazinyl-pyrimidine core

Properties

IUPAC Name

(2,2-dibromo-1-methylcyclopropyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Br2N4O/c1-12(9-13(12,14)15)10(20)18-5-7-19(8-6-18)11-16-3-2-4-17-11/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGMPBYYHXEQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dibromo-1-methylcyclopropyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the dibromo-methylcyclopropyl precursor. This precursor is then reacted with piperazine and pyrimidine derivatives under controlled conditions to form the final compound. Common reagents used in these reactions include bromine, cyclopropane derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dibromo-1-methylcyclopropyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dibromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,2-Dibromo-1-methylcyclopropyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,2-Dibromo-1-methylcyclopropyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1-piperazinyl}benzene
  • 2-{4-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1-piperazinyl}morpholine

Uniqueness

(2,2-Dibromo-1-methylcyclopropyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dibromo-methylcyclopropyl group with a piperazinyl-pyrimidine core makes it a versatile compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Dibromo-1-methylcyclopropyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(2,2-Dibromo-1-methylcyclopropyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

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